REACTION_SMILES
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[CH3:41][c:42]1[cH:43][cH:44][cH:45][cH:46][cH:47]1.[F:22][N:23]([CH2:24][C:25]([CH3:26])([CH3:27])[CH3:28])[S:29]([CH2:30][CH2:31][CH2:32][CH3:33])(=[O:34])=[O:35].[H-:18].[H:20][H:21].[Na+:19].[O:36]1[CH2:37][CH2:38][CH2:39][CH2:40]1.[c:1]1([CH:7]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[C:13](=[O:14])[O:15][CH2:16][CH3:17])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([C:7]([C:8](=[O:9])[O:10][CH2:11][CH3:12])([C:13](=[O:14])[O:15][CH2:16][CH3:17])[F:22])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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CCCCS(=O)(=O)N(F)CC(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCS(=O)(=O)N(F)CC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C(=O)OCC)c1ccccc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(F)(C(=O)OCC)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |